molecular formula C6H2BrCl2NO2 B1391592 5-Bromo-4,6-dichloronicotinic acid CAS No. 1216474-94-0

5-Bromo-4,6-dichloronicotinic acid

Cat. No.: B1391592
CAS No.: 1216474-94-0
M. Wt: 270.89 g/mol
InChI Key: ILJBBWFZVMLVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4,6-dichloronicotinic acid is a halogenated derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of bromine and chlorine atoms on the pyridine ring of nicotinic acid. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-dichloronicotinic acid typically involves halogenation reactions. One common method is the direct halogenation of nicotinic acid using bromine and chlorine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure the selective addition of halogens to the desired positions on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often using advanced reactor designs and continuous flow systems to handle the high volumes required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4,6-dichloronicotinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 5-bromo-4,6-dichloronicotinamide.

  • Reduction: Reduction reactions can lead to the formation of 5-bromo-4,6-dichloronicotinamide or other reduced forms.

  • Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically require strong bases or nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: 5-bromo-4,6-dichloronicotinamide

  • Reduction Products: Reduced forms of the compound, such as 5-bromo-4,6-dichloronicotinamide

  • Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Bromo-4,6-dichloronicotinic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of chemical reactions and mechanisms. Additionally, it has applications in the development of new pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

5-Bromo-4,6-dichloronicotinic acid is similar to other halogenated nicotinic acids, such as 3-bromo-4-chloronicotinic acid and 2-bromo-3-chloronicotinic acid. its unique combination of bromine and chlorine atoms on the pyridine ring gives it distinct chemical properties and reactivity. These differences make it suitable for specific applications where other halogenated nicotinic acids may not be as effective.

Comparison with Similar Compounds

  • 3-bromo-4-chloronicotinic acid

  • 2-bromo-3-chloronicotinic acid

  • 4-bromo-2-chloronicotinic acid

Properties

IUPAC Name

5-bromo-4,6-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-3-4(8)2(6(11)12)1-10-5(3)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJBBWFZVMLVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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